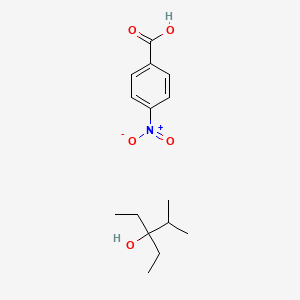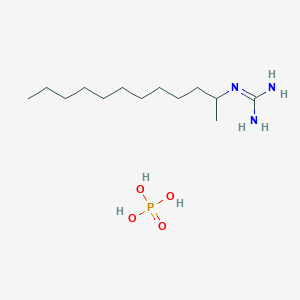
Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)-: is a heterocyclic organic compound that features a pyridine ring fused with a tetrahydro structure and a morpholine substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- typically involves the reaction of pyridine derivatives with benzoyl chloride and morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its morpholine moiety is known to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The benzoyl group and morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.
類似化合物との比較
- Pyridine, 1-benzoyl-1,2,3,4-tetrahydro-
- 1-Methyl-1,2,3,6-tetrahydropyridine
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Comparison: Compared to similar compounds, Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
56164-38-6 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
(4-morpholin-4-yl-3,6-dihydro-2H-pyridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H20N2O2/c19-16(14-4-2-1-3-5-14)18-8-6-15(7-9-18)17-10-12-20-13-11-17/h1-6H,7-13H2 |
InChIキー |
PQKCLGFRKGGGBF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1N2CCOCC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)


![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)




![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)

![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)


